1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one
Overview
Description
It is a derivative of butyrophenone, characterized by the presence of three hydroxyl groups and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- typically involves the hydroxylation of butyrophenone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to ensure complete hydroxylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields and purity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the butyrophenone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Butyrophenone: The parent compound, lacking the hydroxyl and methyl groups.
Hydroxybutyrophenones: Compounds with one or two hydroxyl groups on the phenyl ring.
Methoxybutyrophenones: Compounds with methoxy groups instead of hydroxyl groups.
Uniqueness
Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- is unique due to the presence of three hydroxyl groups and a methyl group, which confer distinct chemical properties and potential biological activities. These functional groups enhance its reactivity and make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-4-7(12)10-9(14)5-8(13)6(2)11(10)15/h5,13-15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBGSQXSWBAQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344526 | |
Record name | 2',4',6'-Trihydroxy-3'-methylbutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1509-06-4 | |
Record name | 2',4',6'-Trihydroxy-3'-methylbutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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